

An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopentylmethyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-(Cyclopentylmethyl)piperazine*

Cat. No.: B1268696

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **1-(Cyclopentylmethyl)piperazine**. Due to the limited availability of experimental data for this specific compound, this document presents a combination of predicted data for the closely related analogue, 1-Cyclopentylpiperazine, alongside established experimental protocols for determining key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis by offering a foundational understanding of the compound's characteristics and the methodologies for their empirical validation. The synthesis of 1-Cyclopentylpiperazine is also discussed to provide context for its formation and potential impurity profile.

Introduction

1-(Cyclopentylmethyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with various biological targets. The cyclopentylmethyl substituent introduces a lipophilic aliphatic group that can influence the compound's solubility, membrane permeability, and receptor-binding affinity. A thorough

understanding of its physicochemical properties is therefore essential for its potential application in drug design and development.

Disclaimer: Experimental data for **1-(Cyclopentylmethyl)piperazine** is not readily available in public databases. The quantitative data presented in this guide is for the structurally similar compound 1-Cyclopentylpiperazine (CAS: 21043-40-3) and should be considered as an approximation. Researchers are strongly encouraged to perform experimental validation for **1-(Cyclopentylmethyl)piperazine**.

Physicochemical Properties

The following tables summarize the computed and available experimental data for 1-Cyclopentylpiperazine, which can serve as an estimate for **1-(Cyclopentylmethyl)piperazine**.

Table 1: General and Computed Properties of 1-Cyclopentylpiperazine

Property	Value	Source
Molecular Formula	C9H18N2	PubChem[1]
Molecular Weight	154.25 g/mol	PubChem[1]
IUPAC Name	1-cyclopentylpiperazine	PubChem[1]
CAS Number	21043-40-3	PubChem[1]
XLogP3-AA (Predicted)	0.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	154.146998583 Da	PubChem[1]
Topological Polar Surface Area	15.3 Å ²	PubChem[1]
Predicted Density	0.989±0.06 g/cm ³	ChemBK[2]
Predicted pKa	9.28±0.10	ChemBK[2]

Table 2: Experimental Physical Properties of 1-Cyclopentylpiperazine

Property	Value	Source
Boiling Point	48 °C	ChemBK[2]
Flash Point	95.7 °C	ChemBK[2]
Refractive Index	1.5000 to 1.5040	ChemBK[2]
Appearance	Colorless to light yellow liquid	ChemBK[2]

Table 3: Predicted Solubility of 1-Cyclopentylpiperazine

Solvent	Solubility	Source
DMSO	Slightly Soluble	ChemBK[2]
Methanol	Sparingly Soluble	ChemBK[2]

Experimental Protocols

This section outlines representative experimental protocols for the determination of key physicochemical properties of organic amines like **1-(Cyclopentylmethyl)piperazine**.

Melting Point Determination

For solid derivatives or salts of **1-(Cyclopentylmethyl)piperazine**, the melting point can be determined using the capillary method.[3][4][5]

- Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer, mortar and pestle.
- Procedure:
 - A small amount of the finely powdered solid sample is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.

- The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
- A second, more accurate measurement is performed with a slower heating rate (1-2 °C/min) starting from a temperature about 20 °C below the approximate melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[6]

Boiling Point Determination

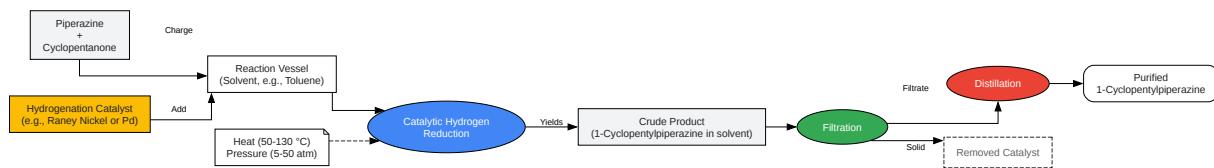
For liquid samples, the boiling point can be determined using a micro-boiling point or Thiele tube method.[7][8]

- Apparatus: Thiele tube or small test tube, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or oil bath).
- Procedure:
 - A small volume of the liquid is placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
 - The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
 - The liquid is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
 - The heat source is removed, and the liquid is allowed to cool.
 - The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][8][9]

pKa Determination

The acid dissociation constant (pKa) of the protonated piperazine nitrogen can be determined by potentiometric titration.[10][11]

- Apparatus: pH meter with a combination pH electrode, burette, magnetic stirrer, and a beaker.
- Procedure:
 - A known concentration of the amine is dissolved in deionized water.
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
 - The pH of the solution is measured and recorded after each incremental addition of the titrant, allowing the solution to equilibrate.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point of the titration curve.[10]


Solubility Determination

A qualitative assessment of solubility in various solvents can be performed to classify the compound.[12][13][14]

- Apparatus: Small test tubes, vortex mixer (optional).
- Procedure:
 - Approximately 10-30 mg of the compound is added to 1 mL of the solvent in a test tube.
 - The mixture is agitated vigorously for 1-2 minutes.
 - The sample is visually inspected for the presence of undissolved solid.
 - Solubility is typically classified as soluble, partially soluble, or insoluble.
 - This procedure is repeated for a range of solvents, including water, aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH), and organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexane).[12][15]

Synthesis Workflow

While a specific synthetic route for **1-(Cyclopentylmethyl)piperazine** is not detailed in the searched literature, a common method for the synthesis of N-alkylated piperazines is through reductive amination. The following diagram illustrates a logical workflow for the synthesis of the closely related 1-Cyclopentylpiperazine from piperazine and cyclopentanone, as described in a patent.[16]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 1-Cyclopentylpiperazine.

Conclusion

This technical guide has compiled the available predicted physicochemical data for 1-Cyclopentylpiperazine as a proxy for **1-(Cyclopentylmethyl)piperazine** and has provided standardized experimental protocols for the determination of these properties. The provided information serves as a crucial starting point for researchers interested in this compound. It is imperative that experimental validation of these properties is conducted to accurately characterize **1-(Cyclopentylmethyl)piperazine** for any potential applications in research and development. The synthetic workflow for a closely related analog offers insight into a plausible route for its preparation. As research on this and similar molecules progresses, it is anticipated that more comprehensive experimental data will become available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. pennwest.edu [pennwest.edu]
- 4. thinksrs.com [thinksrs.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. scribd.com [scribd.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopentylmethyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268696#physicochemical-properties-of-1-cyclopentylmethyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com